molecular formula S8 B074651 Octathiocane CAS No. 1326-66-5

Octathiocane

Cat. No.: B074651
CAS No.: 1326-66-5
M. Wt: 256.5 g/mol
InChI Key: JLQNHALFVCURHW-UHFFFAOYSA-N
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Description

Octathiocane, also known as cyclooctasulfur, is an inorganic compound with the chemical formula S8. It is a yellow, odourless, and tasteless solid that is the most common allotrope of sulfur. This compound is widely found in nature and is a major industrial chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octathiocane can be synthesized through several methods, including thermal decomposition, high-pressure synthesis, and anion-cation interchange reactions. One common method involves the thermal decomposition of polymeric sulfur.

Industrial Production Methods: Industrial production of this compound primarily involves the recovery of elemental sulfur from volcanic sources and as a by-product of the Claus process associated with petroleum refineries .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, forming sulfur oxides.

    Reduction: It can be reduced to form hydrogen sulfide.

    Substitution: this compound can participate in substitution reactions where sulfur atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and chlorine.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.

    Substitution: Various halogens and organic compounds can act as substituents.

Major Products:

Mechanism of Action

Octathiocane exerts its effects through its unique molecular structure, which consists of a crown conformation with D4d point group symmetry. The sulfur-sulfur bond lengths are equal, at about 2.05 Å. This structure allows this compound to participate in various chemical reactions, including oxidation and reduction .

Comparison with Similar Compounds

    Hexathiane: Another sulfur allotrope with six sulfur atoms.

    Cyclooctasulfur: Another name for octathiocane, emphasizing its cyclic structure.

Uniqueness: this compound is unique due to its stable ring structure of eight sulfur atoms, which allows it to form large, translucent yellow crystals. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound .

Properties

IUPAC Name

octathiocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/S8/c1-2-4-6-8-7-5-3-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQNHALFVCURHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

S1SSSSSSS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80872924
Record name Octasulfur
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Molecular Weight

256.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Sulfur acts as a keratolytic agent and also it has antibacterial activity. It also kills fungi, scabies mites and other parasites. Precipitated sulfur and colloidal sulfur are used, in form of lotions, creams, powders, soaps, and bath additives, for the treatment of acne vulgaris, acne rosacea, and seborrhoeic dermatitis.
Record name Octasulfur
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CAS No.

10544-50-0, 1326-66-5
Record name S8
Source CAS Common Chemistry
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Record name Cyclooctasulfur
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Record name Octasulfur
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Record name Octasulfur
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Record name Formamide, N,N'-(4-methyl-1,3-phenylene)bis-, reaction products with [1,1'-biphenyl]-4,4'-diamine and sulfur
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Record name Sulfur
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